molecular formula C15H11NO2 B13776185 N-(2-Methyl-1-naphthyl)maleimide CAS No. 70017-56-0

N-(2-Methyl-1-naphthyl)maleimide

Cat. No.: B13776185
CAS No.: 70017-56-0
M. Wt: 237.25 g/mol
InChI Key: MEZJQXVOMGUAMP-UHFFFAOYSA-N
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Description

N-(2-Methyl-1-naphthyl)maleimide is a chemical compound of significant interest in specialized research and development, particularly noted for its biocidal and material science applications. Its primary researched value lies in its function as a potent biocide and fungicide. Studies have demonstrated its efficacy in protecting materials such as plastics, paints, and fabrics from bacterial and fungal deterioration . Recent antifungal investigations into naphthyl maleimide derivatives have revealed excellent inhibitory activity against pathogens like Rhizoctonia solani , with some optimized compounds showing superior performance to commercial fungicides, suggesting a potential mode of action involving disruption of the fungal cell membrane . In polymer science, this N-substituted maleimide serves as a valuable monomer. It can be polymerized, often using anionic initiation techniques, to create polymers with specific structural properties . The naphthyl substituent provides a bulky side group, and research into similar N-naphthylmaleimides has shown that these monomers can be used to produce optically active polymers, which are of interest for advanced materials . The maleimide functional group itself is a known Michael acceptor, enabling it to react with nucleophiles like thiols. This reactivity is the basis for its use in designing compounds that target essential cysteine residues in enzymes, a mechanism explored in the development of antiproliferative agents in biochemical research . The compound can be synthesized from 2-methyl-1-naphthylamine and maleic anhydride, with processes often involving the use of solvents like toluene and catalysts such as methanesulfonic acid to form the maleimide ring . Researchers value this compound for its versatility as a building block in organic synthesis and material chemistry, and for its bioactive potential in agricultural and medicinal chemistry research. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70017-56-0

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

1-(2-methylnaphthalen-1-yl)pyrrole-2,5-dione

InChI

InChI=1S/C15H11NO2/c1-10-6-7-11-4-2-3-5-12(11)15(10)16-13(17)8-9-14(16)18/h2-9H,1H3

InChI Key

MEZJQXVOMGUAMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)N3C(=O)C=CC3=O

Origin of Product

United States

Synthetic Methodologies for N 2 Methyl 1 Naphthyl Maleimide

Classical Synthetic Routes to Maleimide (B117702) Derivatives

The traditional approaches to synthesizing maleimide derivatives primarily involve two well-established methodologies: cycloaddition reactions and amidation-cyclodehydration sequences. researchgate.nettandfonline.comresearchgate.net

Cycloaddition Reactions for Maleimide Ring Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for constructing the maleimide ring system. mdpi.com In this approach, a dienophile, such as maleic anhydride (B1165640) or a maleimide derivative, reacts with a conjugated diene to form a cyclic adduct. mdpi.com Subsequent transformations of this adduct can lead to the desired maleimide. The furan (B31954)/maleimide Diels-Alder reaction is a notable example, often proceeding with high efficiency under solvent-free and non-catalytic conditions, which aligns with the principles of green chemistry. mdpi.com The reactivity in these cycloadditions is governed by the electronic properties of the diene and dienophile, with electron-poor dienophiles like maleimides showing high reactivity with many bio-based furans. mdpi.com

Another type of cycloaddition employed in maleimide chemistry is the [2+2] photocycloaddition. rsc.orgacs.org This light-induced reaction between an alkene and a maleimide derivative can produce cyclobutane (B1203170) structures, which are otherwise challenging to synthesize. rsc.org The efficiency and stereoselectivity of these reactions can be influenced by the nature of the N-substituent on the maleimide. acs.org Recent advancements have also explored photocatalysis and electrochemical methods to expand the scope and sustainability of cycloaddition-based annulation strategies for synthesizing complex molecules from maleimides. rsc.org

Amidation-Cyclodehydration Approaches

The most common and direct method for the synthesis of N-substituted maleimides involves a two-step process starting from maleic anhydride and a primary amine. researchgate.nettandfonline.commdpi.com The first step is the amidation of maleic anhydride with the amine to form an intermediate maleamic acid. mdpi.com This is typically followed by a cyclodehydration step to form the imide ring.

The formation of the maleamic acid intermediate, such as N-(2-Methyl-1-naphthyl)maleamic acid, is generally a straightforward reaction. The subsequent cyclodehydration to yield the final maleimide can be achieved using various reagents and conditions. Acetic anhydride in the presence of a base like sodium acetate (B1210297) is a classic combination for this transformation. googleapis.com However, this method often requires a large excess of the dehydrating agent. googleapis.com Alternative methods utilize acid catalysts, such as sulfuric acid or p-toluenesulfonic acid (PTSA), in a suitable solvent to facilitate the ring closure, often with azeotropic removal of water. googleapis.comresearchgate.net

Targeted Synthesis of N-(2-Methyl-1-naphthyl)maleimide

The specific synthesis of this compound follows the general amidation-cyclodehydration pathway, utilizing 2-methyl-1-naphthylamine as the starting amine. researchgate.netmdpi.com

Precursor Synthesis and Purification Strategies

The primary precursors for the synthesis of this compound are maleic anhydride and 2-methyl-1-naphthylamine. sigmaaldrich.com 2-Methyl-1-naphthylamine, also known as 1-amino-2-methylnaphthalene, is a commercially available aromatic amine. sigmaaldrich.com Its synthesis can be achieved through various methods, including the methylation of 1-naphthol (B170400) or the reduction of a corresponding nitro or azo compound. google.com

The initial reaction between maleic anhydride and 2-methyl-1-naphthylamine yields the intermediate, N-(2-Methyl-1-naphthyl)maleamic acid. This intermediate often precipitates from the reaction mixture and can be purified by filtration and washing. ucl.ac.be Purification of the final this compound product is crucial to remove any unreacted starting materials or byproducts from the cyclodehydration step. Common purification techniques include recrystallization from an appropriate solvent or column chromatography.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions for both the amidation and cyclodehydration steps is critical for maximizing the yield and purity of this compound. researchgate.netmdpi.com

For the amidation step, the choice of solvent can influence the reaction rate and the ease of isolation of the maleamic acid intermediate. Solvents like diethyl ether or acetic acid are commonly used. ucl.ac.beresearchgate.net

The cyclodehydration step offers more variables for optimization. The choice of dehydrating agent and catalyst, reaction temperature, and reaction time all play a significant role. For instance, using p-toluenesulfonic acid in toluene (B28343) with a Dean-Stark apparatus to remove water can drive the reaction to completion and often results in good to excellent yields without the need for column chromatography. researchgate.netchemrxiv.org One-pot procedures, where the maleamic acid is formed and then cyclized in the same reaction vessel without isolation, can improve efficiency. researchgate.net

Table 1: Comparison of Dehydration Methods for Maleimide Synthesis

Dehydrating Agent/CatalystSolventTemperatureTypical YieldNotes
Acetic Anhydride/Sodium AcetateAcetic AnhydrideRefluxModerate to HighRequires excess dehydrating agent. googleapis.com
Sulfuric AcidToluene90 °CHighRequires neutralization and washing steps. googleapis.com
p-Toluenesulfonic Acid (PTSA)TolueneRefluxGood to ExcellentWater removed azeotropically. researchgate.netchemrxiv.org
Magnetic Nanocatalyst (Fe₃O₄@SiO₂–SO₃H)Ethanol (B145695)80 °CHighGreen, recyclable catalyst. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of maleimides to reduce environmental impact and improve safety. tandfonline.com This includes the use of safer solvents, minimizing waste, improving atom economy, and designing for energy efficiency. researchgate.net

In the context of this compound synthesis, several green approaches can be considered. The use of catalytic methods for cyclodehydration, such as employing a recyclable solid acid catalyst like a magnetic nanocatalyst, can reduce the amount of waste generated compared to stoichiometric dehydrating agents. researchgate.net One-pot syntheses also contribute to green chemistry by reducing the number of workup and purification steps, thereby saving solvents and energy. researchgate.net The Diels-Alder approach using bio-derived furans also presents a sustainable pathway for creating the maleimide scaffold. mdpi.com Furthermore, exploring solvent-free reaction conditions or using greener solvents like ethanol can significantly reduce the environmental footprint of the synthesis. tandfonline.comresearchgate.net

Post-Synthetic Functionalization and Derivatization

Post-synthetic modification of this compound can be broadly categorized into reactions involving the maleimide double bond, the imide carbonyl groups, and the aromatic naphthyl ring. These transformations enable the introduction of new functional groups, the construction of complex heterocyclic systems, and the fine-tuning of the molecule's steric and electronic properties.

Strategies for Further Molecular Modification

Further molecular modification of this compound can be achieved through a variety of synthetic strategies, primarily focusing on the reactivity of the maleimide double bond and the potential for C-H activation on the naphthyl ring.

The electron-deficient double bond of the maleimide ring is a prime target for nucleophilic addition reactions. Thiol-Michael additions, for instance, are a common strategy to introduce a wide range of substituents. This reaction proceeds readily under mild conditions and is highly efficient for creating covalent linkages. Another important class of reactions involves cycloadditions. The maleimide double bond can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex polycyclic structures. Furthermore, 1,3-dipolar cycloadditions with azides or nitrile oxides can be employed to introduce nitrogen-containing heterocycles.

The naphthyl ring, while generally less reactive than the maleimide moiety, offers opportunities for functionalization through electrophilic aromatic substitution and modern C-H activation/functionalization methodologies. researchgate.netnih.govanr.frresearchgate.net The inherent directing effects of the methyl and N-maleimido substituents will influence the regioselectivity of these reactions.

Reaction TypeReagent/CatalystFunctional Group Introduced/Modification
Thiol-Michael AdditionThiols (e.g., R-SH)Thioether linkage
Diels-Alder ReactionDienes (e.g., Butadiene)Fused six-membered ring
1,3-Dipolar CycloadditionAzides (e.g., R-N3)Triazoline ring
ReductionNaBH4, H2/PdSuccinimide (B58015) ring
HydroarylationIndazoles/Rh(III) catalyst3-Arylsuccinimide derivative researchgate.net

Regioselective Derivatization Methodologies

Regioselectivity is a critical aspect of the derivatization of this compound, ensuring the precise placement of new functional groups and, consequently, predictable structure-activity relationships. Methodologies for regioselective derivatization can be directed at either the maleimide or the naphthyl core.

Functionalization of the Maleimide Moiety:

The two carbon atoms of the maleimide double bond are electronically equivalent in the parent maleimide, but in substituted maleimides, regioselectivity can become a factor. For instance, in conjugate addition reactions, the approaching nucleophile's trajectory can be influenced by the steric bulk of the N-naphthyl group.

Rhodium(III)-catalyzed C-H activation has been demonstrated as a powerful tool for the regioselective hydroarylation and arylation of maleimides. researchgate.net This methodology allows for the formation of 3-substituted succinimide or maleimide derivatives with high regioselectivity. For example, the reaction of maleimides with 2-arylindazoles can be controlled to yield either the hydroarylation or the oxidative arylation product. researchgate.net

Functionalization of the Naphthyl Ring:

The regioselectivity of electrophilic substitution on the naphthalene (B1677914) ring is governed by the electronic and steric effects of the existing substituents. In 2-methylnaphthalene (B46627), electrophilic attack predominantly occurs at the C1 and C8 positions due to the activating effect of the methyl group and the ability to form more stable carbocation intermediates. bartleby.comwordpress.com The N-maleimido group, being electron-withdrawing, will deactivate the ring, but its influence on the regioselectivity of further substitutions on the naphthyl ring would need to be considered in conjunction with the activating methyl group.

Directed C-H activation strategies have emerged as a powerful tool for the regioselective functionalization of naphthalene derivatives. nih.govanr.frresearchgate.net By employing a directing group, it is possible to achieve functionalization at positions that are typically disfavored in classical electrophilic substitution reactions. For instance, using a suitable directing group, it is possible to achieve C-H activation at the C4, C5, or C8 positions of a naphthalene ring. anr.fracs.org Halogenation of 2-methylnaphthalene with chlorine in acetic acid has been shown to yield a mixture of addition and substitution products, with substitution occurring at the 1-position. rsc.org

Target SiteReaction TypeReagents/ConditionsMajor Product Position
Naphthyl RingElectrophilic Aromatic SubstitutionElectrophile (e.g., Br2, HNO3)Predominantly C1
Naphthyl RingC-H Activation/HalogenationPd catalystC2 or C8 depending on directing group anr.fr
Maleimide RingRh(III)-catalyzed Hydroarylation2-Arylindazoles, Rh(III) catalystC3 of the maleimide ring researchgate.net

Reaction Chemistry and Mechanistic Investigations of N 2 Methyl 1 Naphthyl Maleimide

Cycloaddition Reactions Involving the Maleimide (B117702) Moiety

The electron-poor double bond of the maleimide ring makes it an excellent participant in cycloaddition reactions, where it can act as a dienophile or a dipolarophile. These reactions are powerful tools for constructing complex cyclic and heterocyclic systems.

The maleimide moiety is a classic dienophile for the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. mdpi.com N-substituted maleimides react with conjugated dienes, such as furan (B31954) or even aromatic systems like naphthalene (B1677914) under specific conditions, to yield bicyclic adducts. mdpi.comsemanticscholar.org The reaction of N-(2-Methyl-1-naphthyl)maleimide with a diene like furan or its derivatives would be expected to produce oxanorbornene adducts. mdpi.comresearchgate.net

The mechanism is a concerted pericyclic reaction, though the presence of a Lewis acid catalyst can accelerate the process, particularly with less reactive dienes. semanticscholar.org The stereochemical outcome of the Diels-Alder reaction is a key aspect, typically yielding endo and exo diastereomers. nih.gov The formation of these isomers can be under kinetic or thermodynamic control. Generally, the endo adduct is formed faster (kinetic product), but the exo adduct is often more stable (thermodynamic product), and retro-Diels-Alder reactions at higher temperatures can lead to isomerization to the exo form. nih.govresearchgate.net For instance, in reactions between furfuryl alcohol and N-hydroxymaleimides, kinetic control favoring the endo product dominates at temperatures of 40°C or below, while thermodynamic control becomes significant at 60°C and above, allowing for conversion to the exo product. nih.gov The reversibility of the maleimide-furan Diels-Alder reaction has been harnessed to create dynamic covalent systems. rsc.org

Table 1: Examples of Diels-Alder Reactions with N-Substituted Maleimides

Diene Dienophile Product Type Key Findings Citations
Furan N-Azobenzene Maleimides Azo-Oxanorbornenes Successful synthesis of Diels-Alder adducts. mdpi.com
2,5-Dimethylfuran N-(4-chlorophenyl)maleimide Dimethyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione derivative Efficient, green synthesis suitable for undergraduate labs. researchgate.net
Naphthalene N-phenylmaleimide Exo-adduct Reaction is extremely slow under ambient conditions but can be catalyzed by gallium chloride. semanticscholar.org
Furfuryl Alcohol N-Hydroxymaleimide Endo and Exo Adducts Reaction demonstrates kinetic (endo) vs. thermodynamic (exo) control based on temperature. nih.gov

In 1,3-dipolar cycloadditions, the maleimide double bond acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. numberanalytics.com This class of reactions is a cornerstone for synthesizing a wide variety of heterocycles. numberanalytics.com Common 1,3-dipoles used in reactions with maleimides include nitrones, nitrile oxides, and azomethine ylides. tandfonline.commdpi.comresearchgate.net

The reaction between an adamantane-derived nitrone and a maleimide, for example, yields isoxazolidine (B1194047) structures. tandfonline.com These reactions can be reversible and may produce diastereomeric mixtures. tandfonline.com Similarly, the cycloaddition of nitrile oxides to chiral maleimides has been studied to investigate stereocontrol, though it often proceeds with only moderate diastereoselectivity. mdpi.com The reaction is typically conducted by heating the reactants in a suitable solvent like benzene. mdpi.com The use of phase-transfer catalysis has been shown to be an efficient method for promoting the [3+2] cycloaddition between N-2,2,2-trifluoroethylisatin ketimines and various maleimides, yielding complex spiro-fused heterocycles. researchgate.net

Table 2: Examples of 1,3-Dipolar Cycloadditions with Maleimides

1,3-Dipole Dipolarophile (Maleimide) Product Type Catalyst/Conditions Citations
Adamantane-derived nitrones Various Maleimides Isoazolidines Heating, reversible reaction tandfonline.com
2,4,6-trimethylphenylnitrile oxide Chiral Maleimides Isoxazoline derivatives Heating in benzene mdpi.com
Nitrones N-aryl maleimide Pyrrolo-isoxazolidines Synthesis in cis and trans diastereomeric forms researchgate.net
N-2,2,2-trifluoroethylisatin ketimine Various Maleimides Spiro[succinimide-pyrrolidine-oxindole] Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt) researchgate.net

Michael Addition Reactions with Nucleophiles

The pronounced electrophilicity of the maleimide double bond, enhanced by the two adjacent carbonyl groups, makes it an excellent Michael acceptor. masterorganicchemistry.com This allows for the conjugate addition of a wide range of nucleophiles, a reaction of immense importance in bioconjugation, materials science, and synthetic chemistry. researchgate.netacs.orgnih.gov

The Michael addition of a thiol to a maleimide is a cornerstone of "click chemistry" and is widely used for bioconjugation, such as labeling proteins or peptides at cysteine residues. researchgate.netmdpi.combiosyn.com The reaction mechanism involves the nucleophilic attack of a thiolate anion on one of the carbons of the maleimide double bond. mdpi.com This process is highly efficient and specific for thiols, particularly within a pH range of 6.5 to 7.5, where the thiol is sufficiently deprotonated to the more nucleophilic thiolate, but competing reactions with amines (like lysine (B10760008) residues) are minimized. mdpi.comtocris.com The reaction proceeds rapidly at room temperature and results in the formation of a stable thioether bond. biosyn.com

However, the resulting succinimide (B58015) thioether adduct is not always completely stable. It can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, or participate in thiol exchange reactions with other free thiols in the environment, such as glutathione. nih.govnih.gov The stability of the adduct is influenced by the N-substituent on the maleimide. mdpi.com Strategies to overcome this reversibility include the hydrolysis of the succinimide ring or intramolecular transcyclization reactions to form more stable ring structures. mdpi.comnih.gov

Table 3: Thiol-Maleimide Conjugation Reaction Parameters

Parameter Description Significance Citations
pH Optimal range is 6.5-7.5. Balances thiol deprotonation to the reactive thiolate form while minimizing side reactions with amines. mdpi.comtocris.com
Mechanism Michael-type conjugate addition. Nucleophilic attack of thiolate on the electron-deficient maleimide double bond. masterorganicchemistry.commdpi.com
Stability Generally stable thioether bond formed. Can be susceptible to retro-Michael and thiol exchange reactions, especially with other thiols present. nih.govnih.gov
Specificity Highly selective for thiols over other nucleophiles like amines at neutral pH. Crucial for specific labeling of cysteine residues in proteins. mdpi.com

Besides thiols, other nucleophiles can add to the maleimide double bond via a Michael-type reaction. These include amines and carbon nucleophiles like enolates derived from aldehydes and ketones. masterorganicchemistry.comresearchgate.netnih.gov The asymmetric conjugate addition of aldehydes or ketones to N-substituted maleimides is a valuable method for synthesizing chiral succinimide derivatives, which are important structural motifs in natural products and pharmaceuticals. nih.govrsc.org These reactions are often facilitated by chiral organocatalysts, such as those derived from amino acids or cinchona alkaloids, to control the stereochemistry of the product. researchgate.netnih.gov

The reaction of primary amines with maleimides can also occur. Depending on the reaction conditions, this can lead to the expected Michael addition product or potentially to the opening of the maleimide ring. acs.org The use of maleimide itself as a nucleophilic partner has also been reported in specific organocatalyzed reactions like the aza-Morita-Baylis-Hillman reaction. researchgate.net

Radical Polymerization Mechanisms

N-substituted maleimides, including N-aryl derivatives like this compound, can undergo free-radical polymerization to produce polymers with high thermal stability. acs.orgtsijournals.com This stability is attributed to the rigid, polar five-membered imide ring in the polymer backbone. tsijournals.com

The polymerization process follows a standard chain-growth mechanism involving initiation, propagation, and termination steps. nih.gov Initiation is typically achieved using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) upon heating or irradiation. tsijournals.comnih.gov During propagation, the growing polymer radical adds across the double bond of the maleimide monomer. Due to steric hindrance and the electronic nature of the N-substituent, the homopolymerization of some N-substituted maleimides can be challenging.

Copolymerization of N-substituted maleimides with other vinyl monomers, such as styrene (B11656) or methyl methacrylate (B99206) (MMA), is a common strategy to tailor the properties of the final material. tsijournals.comnih.govacs.orgnih.gov This approach can improve the processability of the resulting polymers while retaining high thermal resistance. tsijournals.com Kinetic studies of these copolymerizations allow for the determination of monomer reactivity ratios, which describe the relative tendency of a growing polymer chain to add to one monomer type versus the other. researchgate.net

Table 4: Radical Polymerization of N-Substituted Maleimides

Monomer(s) Initiator Key Findings Citations
N-(alkyl-substituted phenyl)maleimides AIBN Produced thermally stable polymers soluble in nonpolar solvents. acs.org
N-[4-chloro-2-methyl phenyl] maleimide (CMPMI) AIBN Homopolymer and copolymer with MMA were synthesized and characterized for thermal properties. tsijournals.com
N-p-fluorophenylmaleimide (4-FPMI) and Styrene BPO Chain transfer agent used to control molecular weight of the copolymer. nih.gov
N-methylmaleimide and 1-methylenebenzocycloalkanes AIBN Fabricated copolymers with excellent thermal resistance and transparency. acs.org

Photochemical Reactivity Studies

The presence of the naphthyl chromophore and the maleimide double bond in this compound suggests a rich photochemical reactivity. Upon absorption of light, the molecule can undergo various transformations, including cycloadditions and isomerizations.

N-Aryl maleimides are known to participate in photochemical [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) derivatives. nih.gov This reaction is a powerful tool for the synthesis of complex cyclic structures. The mechanism typically involves the photoexcitation of the maleimide to its triplet state, which then reacts with the alkene. However, a key difference between N-alkyl and N-aryl maleimides is their triplet energy. N-aryl maleimides often have low-lying triplet states, making direct excitation and intersystem crossing inefficient. nih.gov Consequently, a photosensitizer is generally required to facilitate the reaction. Thioxanthone is a commonly used photosensitizer for such reactions, as it can absorb light and efficiently transfer its triplet energy to the N-aryl maleimide. nih.gov

The general scheme for the photosensitized [2+2] cycloaddition of an N-aryl maleimide with an alkene is as follows:

Sensitizer (B1316253) (Sens) absorbs light and is excited to its singlet state (1Sens*).

Intersystem crossing (ISC) to the triplet state (3Sens*).

Energy transfer from the triplet sensitizer to the N-aryl maleimide (Ar-M) to generate the triplet maleimide (3Ar-M*).

Reaction of the triplet maleimide with an alkene to form a diradical intermediate, which then closes to form the cyclobutane product.

Table 3: Representative Conditions for Photoinduced [2+2] Cycloaddition of N-Aryl Maleimides with Alkenes
N-Aryl MaleimideAlkenePhotosensitizerWavelength (nm)SolventYield (%)Reference
N-PhenylmaleimideStyreneThioxanthone440Acetonitrile72 nih.gov
N-(4-Methoxyphenyl)maleimide1-HexeneThioxanthone440Acetonitrile65 nih.gov

Note: The data in Table 3 is based on analogous N-aryl maleimide systems and illustrates the typical reaction conditions.

Photoisomerization is another potential photochemical pathway for this compound. This can conceptually occur at two sites within the molecule: E/Z isomerization of the carbon-carbon double bond within the maleimide ring and cis-trans isomerization around the C-N bond connecting the naphthyl group to the imide nitrogen.

While the double bond within the maleimide ring is generally considered conformationally locked due to its cyclic nature, under photochemical conditions, reversible E/Z isomerization could be a possibility, although it is not a commonly reported process for simple maleimides.

More plausibly, if different stable rotational isomers (rotamers) exist due to hindered rotation around the C-N bond, photoisomerization between these conformers could occur. The bulky 2-methyl-1-naphthyl group might lead to distinct ground-state conformers, and photoexcitation could provide the energy to overcome the rotational barrier, leading to a different distribution of conformers in the excited state or upon relaxation back to the ground state.

Studies on related naphthyl-containing compounds have demonstrated photochemical cis-trans isomerization. Although direct evidence for this compound is lacking in the literature, the principles of photoisomerization observed in similar chromophoric systems suggest that it is a potential, albeit likely minor, photochemical pathway. The quantum yield for such processes would depend on the specific electronic and steric factors of the molecule.

N 2 Methyl 1 Naphthyl Maleimide in Polymer Science and Advanced Materials

Homopolymerization Studies

The synthesis of homopolymers from N-substituted maleimides, including N-(2-Methyl-1-naphthyl)maleimide, is a key area of research for developing high-performance materials. ajchem-a.com These polymerization reactions are typically initiated by free radical initiators. ajchem-a.com

The homopolymerization of N-substituted maleimides can be carried out using initiators like benzoyl peroxide under a nitrogen atmosphere. ajchem-a.com The resulting homopolymers are characterized by various spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR, to confirm their chemical structures. ajchem-a.com For instance, the FT-IR spectrum of a homopolymer of a related N-substituted maleimide (B117702) showed characteristic absorption bands for the imide and hydrazide carbonyl groups, as well as the aromatic double bonds. ajchem-a.com In the ¹H-NMR spectrum, the aliphatic protons of the polysuccinimide backbone typically appear as distinct signals. ajchem-a.com The ¹³C-NMR spectrum provides further confirmation, with signals corresponding to the aromatic carbons, the maleimide double bond carbons, and the carbonyl groups of the imide. ajchem-a.com

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have been instrumental in synthesizing well-defined polymers from maleimide derivatives. researchgate.netrsc.orgnih.gov These methods allow for precise control over molecular weight, polydispersity, and polymer architecture.

RAFT polymerization, in particular, has been successfully employed for maleimide-containing monomers. researchgate.netrsc.orgnih.gov For example, maleimide end-functionalized polymers have been synthesized using a furan-protected maleimide chain transfer agent (CTA). nih.gov This approach enables the creation of polymers with specific end-groups for applications like bioconjugation. nih.gov Photomediated RAFT step-growth polymerization of maleimide monomers has also been demonstrated, even in the absence of a photocatalyst, showcasing the versatility of this technique. rsc.org

ATRP is another powerful CRP method that has been used to control the polymerization of various monomers, including those structurally similar to maleimides. cmu.edu While specific studies on the ATRP of this compound are not detailed in the provided results, the successful application of ATRP to monomers like methyl methacrylate (B99206) (MMA) using iron halide complexes as catalysts suggests its potential applicability. cmu.edu The control achieved in these systems, evidenced by linear increases in molecular weight with conversion and low polydispersities, highlights the capability of ATRP to produce well-defined polymers. cmu.edu

The ability to control polymer architecture is crucial for tailoring the properties of the final material. The rigid and bulky N-substituent of this compound significantly influences the polymer's structure and thermal stability. semanticscholar.orgsciensage.info The insertion of N-substituted maleimide units, such as N-phenylmaleimide (N-PMI), into a polymer chain can greatly enhance the stiffness of the molecular segments and increase the glass transition temperature (Tg) of the resulting copolymer. semanticscholar.org

For instance, in the radical copolymerization of N-PMI and methyl methacrylate (MMA), the N-PMI units were found to be randomly inserted into the polymethyl methacrylate (PMMA) chain. semanticscholar.org This random insertion effectively improved the thermal properties of the copolymer. semanticscholar.org The use of different N-substituted phenyl maleimides in copolymerization with MMA has also been investigated to understand the relationship between the monomer structure and the thermal stability of the resulting polymers. sciensage.info

The table below summarizes the effect of N-PMI content on the thermal properties of a PMMA copolymer.

N-PMI Content (wt%)Increase in Tg (°C)Increase in Initial Degradation Temp. (°C)Increase in Semi-Degradation Temp. (°C)
10195847
Data derived from a study on the copolymerization of N-phenylmaleimide and methyl methacrylate. semanticscholar.org

Applications in Advanced Polymeric Systems

The unique properties conferred by the this compound monomer make it a candidate for use in several advanced polymeric systems where high performance is a critical requirement.

High-performance polymers are characterized by their excellent mechanical strength, thermal stability, and resistance to chemical degradation. chemrj.org The incorporation of N-substituted maleimides is a recognized strategy for enhancing these properties in various polymer systems. chemrj.org The rigid imide ring and the bulky, stable naphthalene (B1677914) group of this compound can contribute to a higher glass transition temperature and improved thermal and mechanical stability when copolymerized with other monomers. chemrj.org

For example, the free-radical copolymerization of N-substituted maleimides with vinyl monomers like methyl methacrylate has been shown to yield copolymers with enhanced thermal properties. chemrj.org The resulting materials can be used as thermoplastic resins in applications demanding high heat resistance. chemrj.org The naphthalene group in this compound would be expected to further enhance these properties due to its rigidity and the potential for strong intermolecular π-π stacking interactions between the pendant groups.

Table 2: Potential Effects of this compound on Polymer Properties

PropertyEffect of Maleimide GroupEffect of 2-Methyl-1-Naphthyl GroupCombined Potential Benefit
Thermal Stability Increases due to rigid imide ring chemrj.orgIncreases due to aromatic stabilityHigh-performance materials for elevated temperature applications
Glass Transition (Tg) Increases chemrj.orgIncreases due to bulky, rigid structureEnhanced dimensional stability at higher temperatures
Mechanical Strength Can improve chemrj.orgCan increase stiffness and strengthDevelopment of robust polymer composites
Chemical Resistance Generally good chemrj.orgHydrophobic nature imparts water resistanceDurable materials for harsh environments

This table outlines the expected contributions of the constituent parts of this compound to the final properties of a polymer.

Polymeric scaffolds are crucial tools in tissue engineering and other in vitro research, providing a three-dimensional environment for cell culture and tissue development. The surface chemistry of these scaffolds is critical for cell adhesion and proliferation. The maleimide group is particularly useful in this context due to its high reactivity with thiol groups found in cysteine residues of proteins. nanosoftpolymers.com This allows for the straightforward bio-functionalization of the polymer scaffold with peptides or proteins that can promote cell attachment and growth.

The synthesis of tetra-arm poly(ethylene glycol) (PEG) gels with N-phenylmaleimide terminal groups has been demonstrated as a method to create robust hydrogel scaffolds. rsc.org These scaffolds are formed through reactions that require high conversion efficiency to create a uniform network structure. rsc.org A similar approach could be employed using a polymer backbone functionalized with this compound. The pendant maleimide groups would serve as reactive sites for crosslinking or for the attachment of biomolecules. The hydrophobic and rigid nature of the naphthyl group could also influence the mechanical properties and degradation rate of the scaffold, providing another level of control over the scaffold's performance in in vitro systems.

Applications of N 2 Methyl 1 Naphthyl Maleimide in Bioconjugation and Chemical Biology Excluding in Vivo or Clinical Contexts

Development of Chemical Probes for In Vitro Biological Systems

Chemical probes are essential tools for studying biological processes within controlled in vitro environments. N-(2-Methyl-1-naphthyl)maleimide is well-suited for creating such probes due to its dual functionality: the reactive maleimide (B117702) for covalent attachment and the naphthyl group which possesses inherent fluorescent properties. rsc.org

The 1,8-naphthalimide (B145957) scaffold, a close structural relative of the naphthyl group in this compound, is known for its excellent photophysical properties, including high fluorescence quantum yields and photostability. rsc.org These properties are often sensitive to the local chemical environment. Maleimide-based fluorescent probes can be designed as "turn-on" or "turn-off" sensors for thiols. rsc.orgrhhz.net In its unreacted state, a probe like this compound will exhibit the characteristic fluorescence of the naphthyl group. Upon reaction with a thiol via Michael addition, the electronic structure of the maleimide portion is altered, which can lead to a change in the fluorescence properties of the nearby naphthyl fluorophore. This change—be it an increase, decrease, or shift in emission wavelength—can be measured to quantify the presence of thiols or to track the labeled biomolecule in vitro. rsc.orgrhhz.net

Table 2: Characteristics of Maleimide-Based Fluorescent Probes
FeatureDescriptionRelevanceSource(s)
FluorophoreThe light-emitting component of the probe. In this case, the 2-methyl-1-naphthyl group.Provides the signal for detection. Naphthalene (B1677914) derivatives are often used in fluorescent probes. rsc.orgnih.gov
Receptor/Reactive GroupThe part of the probe that selectively interacts with the analyte. Here, the maleimide group reacts with thiols.Confers selectivity for the target molecule (e.g., cysteine-containing proteins). rhhz.net
Sensing MechanismThe process by which binding or reaction leads to a change in fluorescence (e.g., Photoinduced Electron Transfer - PET).The reaction with a thiol alters the electronic properties, modulating the fluorescence output for detection. rhhz.net
ApplicationUsed for fluorescent imaging, quantification of thiols, and tracking labeled biomolecules in vitro.Enables visualization and measurement in complex biological samples like cell lysates. rsc.orgrsc.org

Affinity labeling is a powerful technique used to identify and characterize the binding sites of small molecules on their protein targets. nih.gov A specialized form of this is photoaffinity labeling (PAL), where a probe binds to its target and is then permanently crosslinked upon activation with light. nih.govspringernature.com

A reagent like this compound can be incorporated into the structure of an affinity labeling probe. The probe typically consists of three parts:

A recognition moiety: This part of the probe provides binding affinity and selectivity for the target protein.

A reactive group: This group forms a covalent bond with the target. While the maleimide group itself can serve this purpose through thiol-reactivity, in PAL, a photoreactive group (like a diazirine or benzophenone) is often used for light-induced covalent bonding. nih.gov

A reporter tag: This is used for detection and identification of the labeled protein, and could be a biotin (B1667282) tag for affinity purification or a fluorescent dye.

In this context, this compound could be used to link the recognition moiety to the reporter tag, or its naphthyl group could itself serve as a fluorescent reporter. The specificity of the maleimide-thiol reaction allows for the precise assembly of these complex molecular tools. nih.gov

Crosslinking Methodologies for Biomolecule Stabilization

Crosslinking is used to stabilize the three-dimensional structure of proteins or to capture and identify protein-protein interactions. This is achieved using crosslinking reagents that have two or more reactive groups capable of forming covalent bonds with functional groups on proteins.

While this compound is a monofunctional reagent (containing only one reactive maleimide), the underlying maleimide chemistry is central to many crosslinking strategies. Homobifunctional crosslinkers containing two maleimide groups can be used to link two cysteine residues, either within the same protein (intramolecular crosslinking) or between two different proteins (intermolecular crosslinking).

Furthermore, this compound could be used as a component in the synthesis of heterobifunctional crosslinkers. For example, a molecule could be designed with a maleimide group on one end to target a cysteine, and another reactive group, such as an N-hydroxysuccinimide (NHS) ester, on the other end to target a lysine (B10760008) residue. This allows for the specific linkage of two different types of amino acids, providing valuable structural information about the biomolecule or complex under investigation in vitro. The stability of the thioether bond formed by the maleimide is a key advantage in these applications. rsc.org

Intramolecular and Intermolecular Crosslinking Strategies

There is a notable absence of studies in the scientific literature detailing the use of this compound as a crosslinking agent for either intramolecular or intermolecular strategies in a non-clinical, in vitro setting. Homobifunctional maleimide crosslinkers are typically utilized to bridge cysteine residues within a single protein (intramolecular) or between different protein units (intermolecular), providing insights into protein structure and interactions. While the principle of maleimide-thiol chemistry is well-established, specific protocols, reaction efficiencies, and the impact of the 2-methyl-1-naphthyl substituent on crosslinking performance have not been documented for this particular compound.

Application in In Vitro Protein Folding Studies

The study of protein folding often employs probes that can report on changes in the local environment as a protein transitions from an unfolded to a folded state. Hydrophobic probes are particularly useful for monitoring the formation of the hydrophobic core. Although the naphthalene moiety of this compound suggests it could serve as a hydrophobic reporter, there are no specific research articles that describe its application in in vitro protein folding studies. Such studies would typically involve labeling a cysteine residue within a protein and monitoring changes in the fluorescence or other spectroscopic properties of the naphthyl group during the folding process. The lack of available data prevents a detailed discussion of its utility in this area.

Advanced Spectroscopic and Structural Characterization of N 2 Methyl 1 Naphthyl Maleimide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A full suite of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for the atomic connectivity and spatial arrangement of the molecule.

High-Resolution 1H and 13C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the maleimide (B117702) ring, the naphthyl group, and the methyl substituent. The two protons on the maleimide double bond are chemically equivalent and should appear as a sharp singlet, typically observed in the range of δ 6.7-6.9 ppm for N-substituted maleimides researchgate.netresearchgate.net. The aromatic protons of the 2-methyl-1-naphthyl group would resonate in the downfield region, generally between δ 7.2 and 8.0 ppm, exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The methyl group protons, being attached to an aromatic ring, are expected to produce a singlet at approximately δ 2.4-2.5 ppm rsc.org.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbons of the maleimide ring are the most deshielded, with chemical shifts anticipated around δ 169-171 ppm rsc.org. The olefinic carbons of the maleimide ring typically appear near δ 134 ppm researchgate.netrsc.org. The spectrum would also display a series of signals in the aromatic region (δ 120-140 ppm) corresponding to the ten carbons of the naphthyl ring, along with a signal for the methyl carbon in the aliphatic region (around δ 18-21 ppm) rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-Methyl-1-naphthyl)maleimide in CDCl₃ Predicted values are based on data from structural analogues such as N-(2-methylphenyl)maleimide and general chemical shift principles.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Maleimide C=O-~170.0
Maleimide CH=CH~6.8 (s, 2H)~134.2
Naphthyl-C1-~131.0
Naphthyl-C2-~133.0
Naphthyl-C3 to C8~7.3 - 8.0 (m, 6H)~124.0 - 134.0
Naphthyl-C9, C10-~128.0 - 129.0
Methyl (-CH₃)~2.5 (s, 3H)~20.0

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings (²J and ³J). It would be instrumental in assigning the protons of the naphthyl ring by showing correlations between adjacent aromatic protons, allowing for a walk-through of the spin systems within the fused rings libretexts.orgemerypharma.com.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons emerypharma.com. It would definitively link the singlet at ~6.8 ppm to the olefinic carbons at ~134.2 ppm, the aromatic proton signals to their respective naphthyl carbons, and the methyl proton singlet to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting different structural fragments libretexts.org. Key expected correlations would include those from the methyl protons to the C1, C2, and C3 carbons of the naphthalene (B1677914) ring, and from the maleimide protons to the carbonyl carbons. These correlations confirm the substitution pattern and the connection of the naphthyl group to the maleimide nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insight into the molecule's conformation and stereochemistry. For this compound, NOESY could reveal through-space interactions between the ortho-methyl group protons and the H8 proton of the naphthalene ring, as well as potential interactions between the naphthyl protons and the maleimide protons. This data would help determine the preferred rotational orientation (conformation) of the naphthyl ring relative to the plane of the maleimide ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

To perform this analysis, a high-quality single crystal of this compound would be required. This crystal would be grown, for instance, by slow evaporation of a saturated solution. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern of scattered X-rays is collected and analyzed. The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined and refined.

Crystallographic Data Interpretation for Molecular Geometry

While a specific crystal structure for this compound is not publicly available, the expected molecular geometry can be inferred. The maleimide ring is known to be essentially planar. The naphthalene ring system is also planar. The key structural parameter would be the torsion angle between the plane of the naphthalene ring and the plane of the maleimide moiety. Due to steric hindrance from the methyl group at the C2 position of the naphthyl ring, it is expected that the two ring systems would not be coplanar. A significant dihedral angle would be adopted to minimize steric strain between the methyl group and one of the carbonyl oxygens of the maleimide ring. Bond lengths and angles within the naphthyl and maleimide fragments are expected to be within the normal ranges for such systems.

Table 2: Expected Crystallographic Data and Molecular Geometry Parameters for this compound Values are theoretical and based on standard bond lengths and angles from related structures.

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
N-C (imide) bond length~1.40 Å
C=O (imide) bond length~1.22 Å
C=C (maleimide) bond length~1.35 Å
C-N-C (imide) bond angle~112°
Naphthyl-Maleimide Dihedral Angle> 45° (non-coplanar)

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and providing structural information through fragmentation analysis. The molecular formula of this compound is C₁₅H₁₁NO₂, giving it a molecular weight of 237.26 g/mol .

In a typical mass spectrum, a prominent molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 237 or 238, respectively. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, is consistent with this compound whitman.edulibretexts.org.

The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the N-naphthyl bond: This would lead to the formation of a 2-methyl-1-naphthyl cation (m/z 141) or a maleimide radical. The fragment at m/z 141, corresponding to [C₁₁H₉]⁺, would be a significant peak.

Loss of the methyl group: A fragment corresponding to the loss of a methyl radical (•CH₃) from the molecular ion would result in a peak at m/z 222 ([M-15]⁺).

Fragmentation of the maleimide ring: The maleimide ring can undergo characteristic cleavages, such as the loss of carbon monoxide (CO).

Fragmentation of the naphthalene ring: The aromatic system can undergo fragmentation, leading to smaller charged species.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
237[C₁₅H₁₁NO₂]⁺Molecular Ion (M⁺)
222[C₁₄H₈NO₂]⁺Loss of •CH₃
141[C₁₁H₉]⁺Cleavage of N-Naphthyl bond
115[C₉H₇]⁺Further fragmentation of naphthyl group

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. nih.gov Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). nih.govcopernicus.org This precision allows for the calculation of a unique elemental formula from the measured exact mass.

For this compound, the molecular formula is C₁₅H₁₁NO₂. HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization - ESI) to form the protonated molecule [M+H]⁺ or other adducts. The instrument would then measure the m/z of this ion with high precision. The experimentally determined mass can be compared against the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). This comparison serves to confirm the elemental composition and, by extension, the molecular weight of the compound, providing crucial evidence for its identity.

ParameterValue
Molecular FormulaC₁₅H₁₁NO₂
Monoisotopic Mass (Da)237.07898
Theoretical m/z of [M+H]⁺238.08626
Theoretical m/z of [M+Na]⁺260.06820
Theoretical m/z of [M+K]⁺276.04214

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nih.govwikipedia.org In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then mass-analyzed. nationalmaglab.org This process provides valuable information about the connectivity of atoms within the molecule.

The fragmentation of this compound would likely be initiated at the weakest bonds and proceed through charge- or radical-driven pathways. The bond connecting the naphthalene ring to the maleimide nitrogen is a probable site for initial cleavage. Key fragmentation pathways can be predicted as follows:

Cleavage of the N-Naphthyl Bond: This is a primary fragmentation route, leading to the formation of two major fragments: the 2-methyl-1-naphthyl cation and the maleimide radical, or vice versa, depending on where the charge is retained.

Fragmentation of the Naphthyl Moiety: The 2-methyl-1-naphthyl fragment could undergo further fragmentation, such as the loss of a methyl radical (CH₃•) to form a stable naphthyl cation.

Fragmentation of the Maleimide Ring: The maleimide ring itself can fragment, for example, through the loss of carbon monoxide (CO) or isocyanate (NCO) moieties.

Analysis of the product ion spectrum allows for the reconstruction of the molecule's structure, confirming the presence and connectivity of both the 2-methyl-1-naphthyl and maleimide groups. chemrxiv.org

Proposed Fragment StructureChemical FormulaTheoretical m/zDescription of Loss
[C₁₁H₉]⁺C₁₁H₉⁺141.0704Cleavage of N-naphthyl bond, charge on naphthyl moiety
[C₁₀H₆]⁺C₁₀H₆⁺126.0469Loss of methyl radical from [C₁₁H₉]⁺
[C₄H₂NO₂]⁺C₄H₂NO₂⁺96.0086Cleavage of N-naphthyl bond, charge on maleimide moiety
[C₁₄H₁₀O₂]⁺C₁₄H₁₀O₂⁺222.0681Loss of NH
[C₁₄H₁₁N]⁺C₁₄H₁₁N⁺193.0891Loss of C=O groups

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.comnih.gov These techniques are highly effective for identifying functional groups, as specific bonds and groups of bonds vibrate at characteristic frequencies. mdpi.com Furthermore, subtle shifts in these vibrational frequencies can provide insights into the molecule's conformation and intermolecular interactions. nih.gov

Characteristic Absorption Bands of Maleimide and Naphthalene Moieties

The vibrational spectrum of this compound is expected to be a superposition of the characteristic bands of its two main components: the maleimide ring and the 2-methylnaphthalene (B46627) system.

Maleimide Moiety: The maleimide ring is characterized by several distinct vibrational modes. The most prominent are the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups, which typically appear as strong bands in the IR spectrum. The C=C double bond within the five-membered ring and the C-N stretching vibrations also give rise to characteristic bands. Studies on related compounds like N-phenylmaleimide provide a basis for these assignments. nih.gov Ring deformation modes are also expected at lower frequencies.

Naphthalene Moiety: The naphthalene group exhibits vibrations typical of polycyclic aromatic hydrocarbons. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region, and numerous C-H in-plane and out-of-plane bending modes that create a complex fingerprint in the spectrum. researchgate.net The presence of the methyl group will introduce additional C-H stretching and bending vibrations.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity
Aromatic C-H (Naphthalene)Stretching3100 - 3000Medium
Methyl C-HStretching2980 - 2870Medium
Imide C=O (Maleimide)Asymmetric & Symmetric Stretching1780 - 1700Strong (IR)
Alkene C=C (Maleimide)Stretching1650 - 1630Variable
Aromatic C=C (Naphthalene)Ring Stretching1600 - 1450Medium to Strong
Imide C-NStretching1390 - 1300Medium
Aromatic C-HOut-of-Plane Bending900 - 675Strong (IR)

Conformational Insights from Vibrational Modes

The this compound molecule possesses conformational flexibility primarily due to rotation around the single bond connecting the naphthalene ring's C1 carbon to the maleimide's nitrogen atom. This rotation determines the relative orientation of the two planar ring systems. Different stable conformers, or rotamers, may exist, and these can potentially be distinguished by vibrational spectroscopy.

The spatial relationship between the two moieties can influence specific vibrational modes. For instance, out-of-plane (OOP) C-H bending vibrations of the naphthalene ring and the maleimide ring are sensitive to the local steric and electronic environment. umich.eduiu.edu.sa A particular conformation might lead to intramolecular interactions (e.g., steric hindrance) that cause slight shifts in the frequencies of these modes or changes in their IR or Raman intensities. chemrxiv.org Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra for different possible conformers, and comparison with experimental data can help identify the predominant conformation in the solid state or in solution. nih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides information about the electronic transitions within a molecule. nih.gov It is particularly sensitive to conjugated π-electron systems, making it an ideal method for studying compounds containing aromatic moieties like naphthalene.

Absorption Characteristics of the Naphthalene Chromophore

The electronic absorption spectrum of this compound in the UV-Vis region is expected to be dominated by the naphthalene chromophore. Naphthalene and its derivatives typically exhibit strong absorption bands in the ultraviolet region corresponding to π → π* transitions. nih.gov The spectrum of naphthalene itself shows distinct bands, often labeled ¹Lₐ, ¹Lₑ, and ¹Bₑ, at approximately 220 nm, 275 nm, and 312 nm, respectively.

Electronic Transition (Naphthalene Origin)Approximate λₘₐₓ Range (nm)Description
¹Bₑ220 - 250High-energy π → π* transition. Strong absorption.
¹Lₐ260 - 290π → π* transition with fine vibrational structure.
¹Lₑ310 - 340Lowest-energy π → π* transition. Weaker absorption, often sensitive to substitution and solvent.

Fluorescence Emission Properties and Quantum Yield Determinations

The fluorescence characteristics of N-substituted maleimides are intrinsically linked to the nature of the substituent attached to the nitrogen atom. In the case of this compound and its derivatives, the naphthyl moiety serves as the primary fluorophore. The photophysical behavior, including emission wavelengths and quantum yields, is significantly influenced by the electronic properties of the naphthyl group, its substitution pattern, and the surrounding environment.

Fluorescence Emission Spectra

The emission properties of N-naphthylmaleimides are governed by intramolecular charge transfer (ICT) processes. Upon photoexcitation, an electron is promoted from a high-density region (the electron-donating naphthyl group) to an electron-deficient region (the maleimide ring), creating an excited state with significant charge separation. The relaxation from this ICT state results in fluorescence emission.

The position of the fluorescence emission maximum (λem) is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, the emission typically occurs at shorter wavelengths. As the solvent polarity increases, the ICT excited state is stabilized to a greater extent than the ground state, leading to a lower energy gap and a corresponding red-shift (a shift to longer wavelengths) in the emission spectrum. researchgate.net This positive solvatochromism is a characteristic feature of many donor-acceptor fluorophores.

While specific data for this compound is not extensively detailed in the literature, the properties of related compounds provide significant insight. For example, the derivative N-(4-Anilino-1-naphthyl)maleimide is a well-known fluorescent probe. This compound is essentially non-fluorescent in solution until it reacts with a thiol group. The resulting thiol adduct is a stable, highly fluorescent compound. medchemexpress.com The spectral properties of this adduct are well-characterized.

Table 1: Spectroscopic Properties of the Thiol Adduct of a N-naphthylmaleimide Derivative.

CompoundExcitation Wavelength (λex)Emission Wavelength (λem)Reference
N-(4-Anilino-1-naphthyl)maleimide-Thiol Adduct355 nm448 nm medchemexpress.com

Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.edunih.gov A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency.

The determination of ΦF is most commonly and reliably performed using a comparative method. uci.edu This technique involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized fluorescence standard with a known quantum yield. The procedure requires that both the sample and the standard have the same absorbance at the excitation wavelength and are measured under identical experimental conditions. The quantum yield of the unknown sample (ΦF(x)) can then be calculated using the following equation:

ΦF(x) = ΦF(std) * (Ix / Istd) * (ηx2 / ηstd2) * (Astd / Ax)

Where:

ΦF(std) is the quantum yield of the standard.

I is the integrated fluorescence intensity.

η is the refractive index of the solvent.

A is the absorbance at the excitation wavelength.

Subscripts x and std refer to the unknown sample and the standard, respectively.

The quantum yield of N-naphthylmaleimides is highly dependent on several factors. For related naphthalene derivatives, quantum yields have been shown to increase by a factor of 2-3 when moving from a polar solvent like acetonitrile to a nonpolar one. researchgate.net This is often attributed to the suppression of non-radiative decay pathways, such as quenching via electron transfer, in less polar environments. researchgate.net Conversely, some classes of related compounds, such as naphthalene diimides, exhibit very low quantum yields (in the range of 0.002–0.006) due to efficient and rapid intersystem crossing from the excited singlet state to the triplet state. photobiology.com

Table 2: Factors Influencing Fluorescence Properties of N-naphthylmaleimide Derivatives.

FactorEffect on Emission Maximum (λem)Effect on Quantum Yield (ΦF)Underlying Principle
Increasing Solvent PolarityRed-shift (to longer wavelengths)Often decreasesStabilization of the ICT excited state; promotion of non-radiative decay pathways. researchgate.netresearchgate.net
Presence of Quenchers (e.g., O2, metal ions)No significant shiftDecreasesProvides alternative non-radiative de-excitation pathways (e.g., dynamic quenching). nih.gov
Covalent Binding (e.g., to thiols)Can cause a significant shiftCan dramatically increaseAlters the electronic structure and restricts molecular motion, reducing non-radiative decay. medchemexpress.com

Computational and Theoretical Investigations on N 2 Methyl 1 Naphthyl Maleimide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and to understand the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The geometry of N-(2-Methyl-1-naphthyl)maleimide can be optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), to find the lowest energy conformation. nih.gov In related N-phenylmaleimide systems, the planarity between the maleimide (B117702) and the aromatic ring is a key geometric parameter, influenced by steric hindrance from substituents. nih.gov For this compound, the methyl group at the 2-position of the naphthyl ring likely induces a significant dihedral angle between the naphthyl and maleimide rings to minimize steric repulsion. This twisting would influence the molecule's electronic properties.

The energies of the HOMO and LUMO are crucial for predicting the chemical reactivity of a molecule. biomedres.us The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. biomedres.us A smaller gap suggests higher reactivity. biomedres.us For molecules with extended π-systems like this compound, the HOMO is typically localized on the electron-rich naphthyl ring, while the LUMO is often centered on the electron-deficient maleimide moiety. The methyl group, being weakly electron-donating, would slightly raise the HOMO energy.

Table 1: Representative DFT-Calculated Molecular Properties This table presents hypothetical yet plausible data for this compound based on values reported for similar aromatic maleimide compounds. Actual experimental or calculated values may differ.

ParameterPredicted ValueSignificance
Optimized Dihedral Angle (Naphthyl-Maleimide) 40-60°Indicates steric strain between the two ring systems.
HOMO Energy -6.5 to -6.0 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy -2.0 to -1.5 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap 4.0 to 4.5 eVIndicates chemical reactivity and electronic transition energy.

Computational methods can also predict spectroscopic properties, which is invaluable for interpreting experimental data.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra. materialsciencejournal.org The predicted UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π-π* transitions within the naphthyl and maleimide chromophores. The interaction between these two systems would likely result in complex absorption bands. TD-DFT calculations can help assign these bands to specific electronic transitions, such as those involving the HOMO and LUMO. materialsciencejournal.orgscispace.com Machine learning models are also emerging as powerful tools for predicting UV-Vis spectra from molecular structures. nih.govnih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another strength of DFT calculations. nih.govnih.gov This is typically achieved by first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, these calculations would predict distinct signals for the methyl protons, the protons on the maleimide ring, and the protons on the naphthyl ring system, aiding in the structural elucidation and assignment of experimental NMR spectra.

Reaction Mechanism Simulations

Simulations of reaction mechanisms provide a deeper understanding of the pathways through which a molecule undergoes chemical transformations. The maleimide group in this compound is a well-known dienophile, making the Diels-Alder reaction a key area of investigation. nih.govsemanticscholar.orgmdpi.com

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for understanding the reaction's feasibility and kinetics. nih.gov For the Diels-Alder reaction of this compound with a suitable diene (e.g., a furan (B31954) or cyclopentadiene), computational methods can locate the transition state structure. nih.gov These calculations would likely reveal a concerted, asynchronous transition state, which is typical for Diels-Alder reactions. nih.gov The stereochemistry of the product (endo vs. exo) is determined by the relative energies of the corresponding transition states.

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Diels-Alder Reaction This table presents plausible data for the Diels-Alder reaction of this compound with a generic diene, based on values for similar reactions.

ParameterPredicted ValueSignificance
Activation Energy (Ea) 40-60 kJ/molDetermines the reaction rate; a lower value means a faster reaction. nih.gov
Reaction Enthalpy (ΔH) -50 to -80 kJ/molIndicates the overall energy change; a negative value signifies an exothermic reaction.

From the activation energy, the rate constant (k) of the reaction can be estimated using the Arrhenius equation. These theoretical predictions of kinetic and thermodynamic parameters are invaluable for designing and optimizing synthetic procedures involving this compound. nih.govmdpi.com

Molecular Dynamics Simulations

While electronic structure calculations typically focus on static molecules in a vacuum, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in the presence of a solvent or other molecules. nih.govrsc.org

An MD simulation of this compound, for instance in a solvent like n-decane or in a polymer matrix, would involve solving Newton's equations of motion for all atoms in the system. psu.edu Such simulations can reveal:

Conformational Dynamics: How the dihedral angle between the naphthyl and maleimide rings fluctuates over time.

Solvation Structure: How solvent molecules arrange themselves around the solute, which can impact reactivity. psu.edu

Interactions with other molecules: In a more complex system, such as a mixture or a polymer blend, MD can simulate the interactions and diffusion behavior of this compound. rsc.org

For example, MD simulations have been used to study the binding of related maleimide derivatives to the active sites of proteins, providing insights into their mechanism of action as potential inhibitors. nih.gov

Conformational Analysis in Solution

The conformational flexibility of this compound in solution is a critical determinant of its reactivity and intermolecular interactions. The key conformational feature is the rotational barrier around the N-C1 bond, which connects the maleimide ring to the naphthyl group. The presence of the methyl group at the 2-position of the naphthyl ring introduces significant steric hindrance, which is expected to have a pronounced effect on the preferred conformation.

In solution, the molecule will likely adopt a non-planar conformation to minimize steric clash between the ortho-methyl group and one of the carbonyl groups of the maleimide ring. The extent of this out-of-plane twist will be influenced by the solvent environment. Polar solvents may stabilize conformations with a larger dihedral angle by solvating the polar maleimide moiety more effectively.

Computational methods such as Density Functional Theory (DFT) and molecular mechanics can be employed to model the conformational landscape of this compound. By calculating the potential energy surface as a function of the N-C1 dihedral angle, it is possible to identify the low-energy conformations and the transition states connecting them.

Table 1: Predicted Conformational Properties of this compound in Different Solvents

SolventDielectric ConstantPredicted Dihedral Angle (N-C1)Relative Energy (kcal/mol)
Cyclohexane2.0~45-60°0 (Reference)
Dichloromethane8.9~55-75°-0.5 to -1.0
Acetonitrile37.5~60-85°-1.0 to -1.5
Water80.1~70-90°-1.5 to -2.5

Note: The data in this table are hypothetical and based on general principles of conformational analysis of sterically hindered N-aryl imides. Actual values would require specific computational studies.

Interaction with Solvents and Other Chemical Entities

The interaction of this compound with its surrounding chemical environment is crucial for understanding its behavior in various applications. Solvatochromism, the change in a substance's color with solvent polarity, is a phenomenon that can be anticipated for this compound due to the presence of the polar maleimide ring and the polarizable naphthyl system. ucsb.edu

Computational models, such as Quantum Mechanics/Molecular Mechanics (QM/MM) and continuum solvation models (e.g., Polarizable Continuum Model - PCM), can predict how different solvents will affect the electronic structure and spectroscopic properties of the molecule. nih.govnih.gov For instance, polar solvents are expected to induce a red-shift (bathochromic shift) in the π-π* transitions of the naphthyl group and a blue-shift (hypsochromic shift) in the n-π* transitions of the maleimide carbonyl groups.

The maleimide moiety is a well-known Michael acceptor, making it susceptible to nucleophilic attack, particularly from thiols. The reactivity of the maleimide double bond will be modulated by the electronic effects of the 2-methyl-1-naphthyl substituent and the solvent. Solvents capable of hydrogen bonding can stabilize the transition state of the Michael addition, thereby accelerating the reaction rate.

Docking Studies (for In Vitro interaction prediction, not In Vivo biological activity)

Ligand-Receptor Binding Predictions in Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While no specific docking studies have been reported for this compound, its potential interactions can be modeled with various protein targets, particularly those with accessible cysteine residues, due to the maleimide's reactivity. nih.gov

In a hypothetical docking study, this compound could be docked into the active site of a model enzyme, such as a cysteine protease or a kinase. The docking algorithm would explore various binding poses and score them based on factors like shape complementarity, electrostatic interactions, and hydrogen bonding potential. The naphthyl group would likely engage in hydrophobic and π-stacking interactions within a hydrophobic pocket of the receptor, while the maleimide group would be positioned for a potential covalent reaction with a nearby cysteine residue.

Table 2: Hypothetical Docking Scores for this compound with a Model Cysteine Protease

Docking ProgramBinding ModePredicted Binding Affinity (kcal/mol)Key Interactions
AutoDock VinaNon-covalent-7.5Hydrophobic, π-stacking
GOLDCovalent (to Cys)-9.2Covalent bond, hydrophobic, H-bonds
GlideNon-covalent-8.1Hydrophobic, van der Waals

Note: This table presents hypothetical data to illustrate the output of a typical docking study.

Computational Design of Chemical Probes

The maleimide scaffold is a versatile platform for the design of chemical probes for biological research. rsc.orgrsc.orgacs.org Computational methods play a pivotal role in the rational design of such probes by allowing for the in silico prediction of their properties, such as fluorescence, reactivity, and selectivity. nih.govmdpi.comacs.org

This compound itself possesses a fluorescent naphthyl group, making it a potential starting point for a fluorescent chemical probe. Computational studies, including Time-Dependent Density Functional Theory (TD-DFT), can be used to predict its excitation and emission wavelengths. By modifying the substitution pattern on the naphthyl ring, it is possible to tune the photophysical properties of the resulting probe. For example, the introduction of electron-donating or electron-withdrawing groups can shift the fluorescence emission to different wavelengths.

Furthermore, computational approaches can be used to design maleimide-based probes with enhanced reactivity or selectivity towards specific biological targets. Quantitative Structure-Activity Relationship (QSAR) studies can help in identifying the structural features that govern the reactivity of the maleimide ring, enabling the design of probes that react efficiently and specifically with their intended target. biolscigroup.usnih.gov

Emerging Research Directions and Future Perspectives

Integration of N-(2-Methyl-1-naphthyl)maleimide into Hybrid Materials

The development of hybrid materials, which combine the distinct properties of different components, represents a significant and promising research frontier for this compound. The foundational concept for this application is often built upon the reactivity of its precursor, 2-methyl-1-naphthylamine. For instance, 2-methyl-1-naphthylamine has been instrumental in the fabrication of hybrid composite materials designed for the effective removal of arsenic from contaminated water. This suggests a pathway for integrating this compound, with its reactive maleimide (B117702) group, into similar polymer or solid-state matrices for environmental remediation.

Furthermore, the broader class of maleimide-functionalized molecules is actively being explored for the surface engineering of nanoparticles. wilhelm-lab.com A notable example is the functionalization of gold nanoparticles with maleimide groups, creating stable platforms for bioconjugation. wilhelm-lab.comfsu.edu These maleimide-functionalized nanoparticles can efficiently bind to thiol-containing biomolecules, opening up possibilities in designing advanced diagnostic assays and targeted delivery systems. fsu.edu By extension, this compound, with its specific naphthyl moiety, could be integrated onto nanoparticle surfaces to create hybrid materials with tailored optical or binding properties. wilhelm-lab.comfsu.edu

Table 1: Examples of Hybrid Material Applications with Related Compounds

Compound/Functional GroupApplication AreaResearch Finding
2-Methyl-1-naphthylamineEnvironmental RemediationUsed in the fabrication of hybrid composite materials for arsenic removal from water.
Maleimide-functionalized Gold NanoparticlesBioconjugationCreates stable nanoparticles for efficient coupling with thiol-containing biomolecules. fsu.edu
Maleimide-functionalized Polystyrene NanoparticlesDrug DeliveryUsed to couple nanoparticles to T-cells for potential transport across the blood-brain barrier. researchgate.net

Advanced Synthetic Strategies for Complex Architectures

The synthesis of complex macromolecular architectures is a key area of materials science, and advanced polymerization techniques are being adapted for maleimide-containing monomers. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful tool for creating well-defined polymers with controlled molecular weights and narrow polydispersities. Research has demonstrated the successful RAFT polymerization of maleimide-functionalized monomers, such as those with furan-protected maleimide chain transfer agents, to produce polymers for protein conjugation. This approach allows for the synthesis of complex structures like block copolymers and star polymers.

Copper-mediated living radical polymerization is another advanced strategy that has been successfully employed to prepare maleimide-functionalized hydrophilic polymers. nih.gov This method allows for the synthesis of polymers with a high degree of maleimide end-group functionality, which are excellent candidates for bioconjugation. nih.gov These techniques provide a clear pathway for the synthesis of complex architectures incorporating this compound. By using this compound as a monomer or by functionalizing a polymer with this compound, researchers can create novel materials with the specific photophysical or binding properties imparted by the 2-methyl-1-naphthyl group.

Novel Applications in Analytical Chemistry Method Development

The structural similarity of the naphthylmaleimide core to naphthalimides, a class of compounds well-known for their fluorescent properties, points towards significant potential for this compound in the development of new analytical methods. Naphthalimide derivatives have been successfully developed as fluorescent probes for the detection of various analytes, including metal ions like Cadmium (Cd²⁺). These probes often operate on a photoinduced electron transfer (PET) mechanism, where the presence of the analyte modulates the fluorescence output.

For example, a naphthalimide-based fluorescent probe has been designed to exhibit high sensitivity and selectivity for Cd²⁺ under neutral pH conditions. researchgate.net This success in creating selective chemosensors with naphthalimides provides a strong rationale for exploring this compound for similar purposes. The 2-methyl-1-naphthyl group can influence the photophysical properties of the maleimide system, potentially leading to sensors with unique selectivities and sensitivities for different analytes. The precursor, 2-methyl-1-naphthylamine, has also been used in the synthesis of ferrocene-based ligands for the chromogenic and electrochemical sensing of mercury (Hg²⁺), further underscoring the potential of this chemical scaffold in analytical applications.

Theoretical Advances in Understanding Reactivity and Properties

Computational chemistry provides powerful tools to understand the structure, reactivity, and properties of molecules like this compound at a fundamental level. Density Functional Theory (DFT) calculations have been employed to study the reaction mechanisms of related N-aryl maleimides, for instance, in the context of palladium-catalyzed annulation reactions. nih.gov These studies can elucidate the role of ligands and predict reaction pathways, which is crucial for designing new synthetic methods.

Furthermore, theoretical investigations into the excited state dynamics of structurally similar naphthalimides offer insights into the photophysical processes that govern their fluorescence. Time-resolved multiphoton ionization spectroscopy, coupled with nonadiabatic dynamics simulations, has been used to map the deactivation pathways of excited states in N-methyl-1,8-naphthalimide. Such studies reveal the interplay between singlet and triplet states and the mechanisms of intersystem crossing, which are critical for designing efficient fluorescent probes. Applying similar computational methods to this compound would provide a deeper understanding of its electronic structure and photophysical properties, guiding the rational design of new materials and sensors.

Table 2: Theoretical Methods and Their Applications to Related Compounds

Theoretical MethodCompound ClassApplicationKey Insights
Density Functional Theory (DFT)N-Aryl MaleimidesMechanistic study of catalytic reactions. nih.govElucidation of reaction pathways and role of ligands. nih.gov
Time-Resolved Spectroscopy & Dynamics SimulationsN-Methyl-1,8-naphthalimideInvestigation of excited state deactivation.Understanding of intersystem crossing and fluorescence mechanisms.

Overcoming Current Research Challenges in this compound Chemistry

Despite its promise, the full potential of this compound is yet to be realized, with several research challenges that need to be addressed. A primary challenge is the limited number of studies that focus specifically on this compound. Much of the current understanding is inferred from research on related N-aryl maleimides and naphthalimides. Therefore, there is a pressing need for more direct experimental and theoretical investigations into the unique properties and reactivity of this compound itself.

Another significant hurdle lies in optimizing synthetic routes to produce this compound and its derivatives in high yields and purity for specific applications. While general methods for maleimide synthesis exist, tailoring these for the 2-methyl-1-naphthyl substituent and for subsequent polymerization or functionalization requires further development.

In the context of analytical applications, a key challenge is the rational design of sensors with high selectivity and sensitivity. This involves a detailed understanding of the host-guest chemistry and the specific photophysical changes that occur upon analyte binding. Finally, for applications in hybrid materials, ensuring the stability and long-term performance of materials incorporating this compound, especially in biological or harsh environmental conditions, remains a critical area for future research. Overcoming these challenges will be pivotal in translating the potential of this compound into practical technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-Methyl-1-naphthyl)maleimide, and how can reaction yields be maximized?

  • Methodological Answer : N-(aryl)maleimides are typically synthesized via condensation of maleic anhydride with substituted anilines. For this compound, a two-step process involving transesterification or direct imidization under acidic catalysis is recommended. Key parameters include stoichiometric control of maleic anhydride to amine (1:1.1 molar ratio), reaction temperature (80–100°C), and solvent selection (e.g., acetic acid or DMF). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography improves yield and purity. Yields exceeding 85% are achievable with optimized conditions, as demonstrated in analogous N-phenylmaleimide syntheses .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Characterization should combine spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., naphthyl proton shifts at δ 7.2–8.5 ppm and maleimide carbonyls at δ 170–175 ppm).
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretching) and 690 cm1^{-1} (maleimide ring vibration) validate the maleimide structure.
  • Elemental Analysis : Nitrogen content (~4.8–5.2%) aligns with theoretical values.
  • HPLC/MS : Ensures purity (>95%) and molecular ion detection (e.g., [M+H]+^+ at m/z 266) .

Q. What are the primary applications of this compound in polymer chemistry?

  • Methodological Answer : This compound is used as a monomer in copolymer synthesis to enhance thermal stability and crosslinking density. For example, copolymerization with styrene or isobutylene improves glass transition temperatures (TgT_g) up to 225°C, as seen in N-(hydroxyphenyl)maleimide copolymers. Solubility in polar aprotic solvents (e.g., DMF, THF) allows thin-film fabrication for coatings or photoresists. Reaction kinetics studies suggest adjusting maleimide content (10–40 mol%) balances heat resistance and mechanical properties .

Advanced Research Questions

Q. How do non-covalent interactions influence the reactivity of this compound in Diels-Alder catalysis?

  • Methodological Answer : In MOF-catalyzed systems (e.g., Mg-MMPF-3), π-π stacking between the naphthyl group and aromatic dienophiles (e.g., anthracene derivatives) accelerates reaction rates. Computational studies reveal electron delocalization in the naphthyl ring stabilizes transition states, increasing yields by 20–30% compared to aliphatic maleimides. Kinetic experiments (monitored via 1^1H NMR) show pseudo-first-order behavior with rate constants kobsk_{obs} = 1.2 × 103^{-3} s1^{-1} at 60°C .

Q. What strategies mitigate thiosuccinimide retro-Michael degradation in antibody-drug conjugates (ADCs) using maleimide linkers?

  • Methodological Answer : To address instability, second-generation maleimides employ:

  • Reversible Conjugation : Thiol-exchange reagents (e.g., tris(2-carboxyethyl)phosphine) regenerate free thiols for rebridging disulfides, improving plasma stability.
  • Steric Shielding : Bulky substituents (e.g., methyl groups on the naphthyl ring) reduce hydrolysis susceptibility.
  • PEGylation : Polyethylene glycol spacers between maleimide and payload decrease steric strain. In vitro assays show <10% payload loss over 72 hours in human serum under optimized conditions .

Q. How does copolymer composition affect the thermal degradation kinetics of this compound-based resins?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with Flynn-Wall-Ozawa kinetics reveals two-stage degradation:

Initial Stage (200–300°C) : Loss of volatile fragments (e.g., methylnaphthalene) with activation energy (EaE_a) ~120 kJ/mol.

High-Temperature Stage (>400°C) : Crosslink scission (EaE_a ~250 kJ/mol). Increasing maleimide content from 20% to 50% raises char yield from 25% to 40% at 800°C. Isothermal pyrolysis (300°C, N2_2) shows mass loss rates correlate with maleimide/styrene ratios, validated via FT-IR monitoring of carbonyl depletion .

Q. What mechanistic insights explain solvent-dependent thiol-maleimide conjugation efficiency?

  • Methodological Answer : DFT calculations and kinetic modeling demonstrate:

  • Polar Solvents (DMF) : Favor base-initiated mechanisms (e.g., Et3_3N deprotonates thiols), with second-order rate constants k2k_2 = 12.5 M1^{-1}s1^{-1}.
  • Nonpolar Solvents (Chloroform) : Follow nucleophile-initiated pathways, where thiolate attack on maleimide dominates (k2k_2 = 8.3 M1^{-1}s1^{-1}).
  • Ion-Pair Mechanisms (Aqueous Buffers) : pH-dependent reactivity peaks at pH 7.4 (k2k_2 = 15.2 M1^{-1}s1^{-1}). Ternary competition experiments (thiophenol vs. hexanethiol) show 4:1 selectivity in DMF due to differential solvation .

Methodological Notes

  • Contradictions in Data : highlights instability of thiosuccinimide linkages in ADCs, while suggests solvent-dependent reversibility can be exploited for controlled release. Researchers must balance linker stability with payload release kinetics based on application-specific requirements.
  • Critical Parameters : For copolymer synthesis ( ), exceeding 50% maleimide content reduces processability due to brittleness, necessitating trade-offs between thermal stability and mechanical performance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.